c-Myc Peptide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

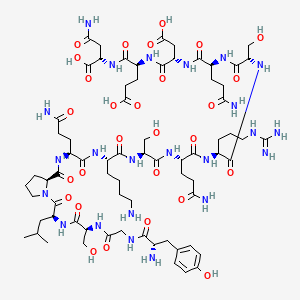

c-Myc-Peptid-Trifluoraceta ist ein synthetisches Peptid, das den C-terminalen Aminosäuren (410-419) des menschlichen c-Myc-Proteins entspricht . Das c-Myc-Protein ist ein Transkriptionsfaktor, der eine entscheidende Rolle beim Zellwachstum, der Differenzierung und der Apoptose spielt. Es ist oft in verschiedenen Krebsarten überexprimiert, was es zu einem wichtigen Ziel für die Krebsforschung und -therapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von c-Myc-Peptid-Trifluoraceta erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist . Der Prozess umfasst:

Kupplung: Jede Aminosäure wird aktiviert und an das harzgebundene Peptid gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von c-Myc-Peptid-Trifluoraceta folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Die Reinigung erfolgt typischerweise durch Hochleistungsflüssigchromatographie (HPLC), um eine hohe Reinheit für Forschungs- und therapeutische Anwendungen zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

c-Myc-Peptid-Trifluoraceta kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Dies kann Methioninreste innerhalb des Peptids betreffen.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Substitutionsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab. Beispielsweise führt die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiole ergibt .

Wissenschaftliche Forschungsanwendungen

c-Myc-Peptid-Trifluoraceta hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Wird verwendet, um die Rolle von c-Myc bei der Tumorgenese zu untersuchen und Inhibitoren zu entwickeln, die auf c-Myc abzielen.

Protein-Protein-Wechselwirkungen: Hilft bei der Aufklärung von Wechselwirkungen zwischen c-Myc und anderen Proteinen wie Max.

Arzneimittelentwicklung: Dient als Modell für die Entwicklung von therapeutischen Wirkstoffen, die auf c-Myc abzielen.

Stammzellforschung: Wird bei der Erzeugung von induzierten pluripotenten Stammzellen (iPSCs) durch Umprogrammierung von somatischen Zellen verwendet.

Wirkmechanismus

c-Myc-Peptid-Trifluoraceta übt seine Wirkungen aus, indem es die C-terminale Region des c-Myc-Proteins imitiert. Es kann den c-Myc/Max-Komplex stören, der für die transkriptionelle Aktivität von c-Myc unerlässlich ist . Diese Störung führt zu einer verringerten DNA-Bindung und Transkriptionsregulation durch c-Myc, was letztendlich das Zellwachstum und die Zellproliferation beeinflusst .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of c-Myc Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

c-Myc Peptide Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This can affect methionine residues within the peptide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Wissenschaftliche Forschungsanwendungen

c-Myc Peptide Trifluoroacetate has numerous applications in scientific research:

Cancer Research: Used to study the role of c-Myc in tumorigenesis and to develop inhibitors targeting c-Myc.

Protein-Protein Interactions: Helps in elucidating interactions between c-Myc and other proteins, such as Max.

Drug Development: Serves as a model for developing therapeutic agents targeting c-Myc.

Stem Cell Research: Utilized in the generation of induced pluripotent stem cells (iPSCs) by reprogramming somatic cells.

Wirkmechanismus

c-Myc Peptide Trifluoroacetate exerts its effects by mimicking the c-Myc protein’s C-terminal region. It can disrupt the c-Myc/Max complex, which is essential for c-Myc’s transcriptional activity . This disruption leads to decreased DNA binding and transcriptional regulation by c-Myc, ultimately affecting cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Myc-Peptid: Ein weiteres Mitglied der Myc-Familie, das am Neuroblastom beteiligt ist.

L-Myc-Peptid: Weniger untersucht, aber ebenfalls Teil der Myc-Familie.

Omomyc: Eine dominant-negative Variante von c-Myc, die die Funktion von c-Myc hemmt.

Einzigartigkeit

c-Myc-Peptid-Trifluoraceta ist einzigartig aufgrund seiner spezifischen Sequenz, die der C-terminalen Region von c-Myc entspricht. Diese Spezifität ermöglicht es, die c-Myc/Max-Wechselwirkungen effektiv zu stören, was es zu einem wertvollen Werkzeug in der Krebsforschung und therapeutischen Entwicklung macht .

Eigenschaften

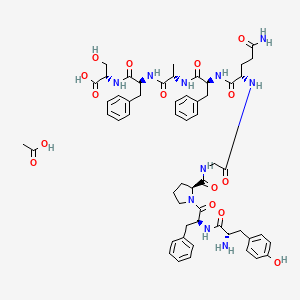

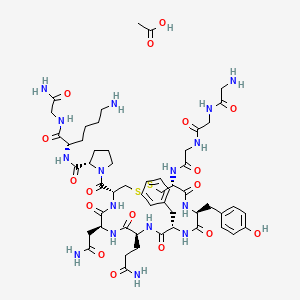

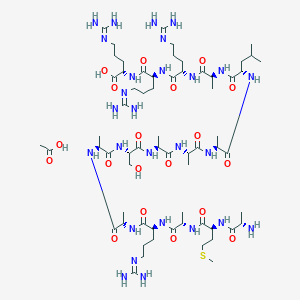

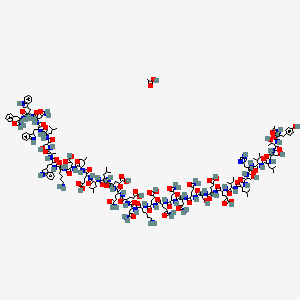

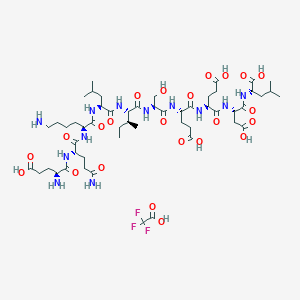

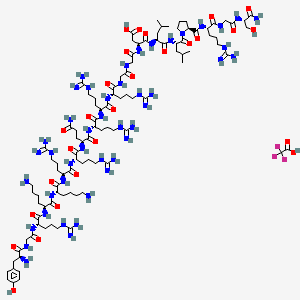

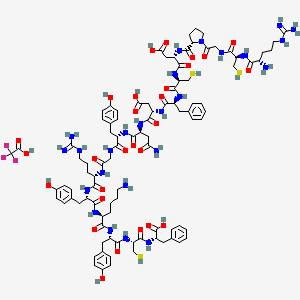

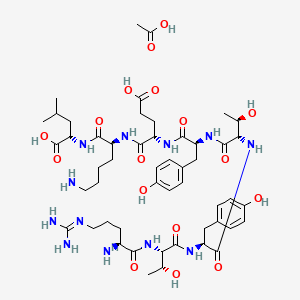

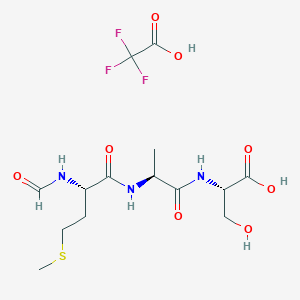

Molekularformel |

C53H87F3N12O23 |

|---|---|

Molekulargewicht |

1317.3 g/mol |

IUPAC-Name |

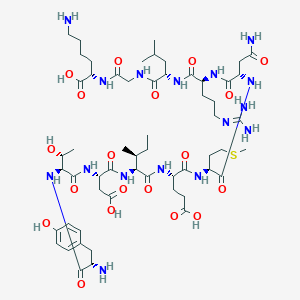

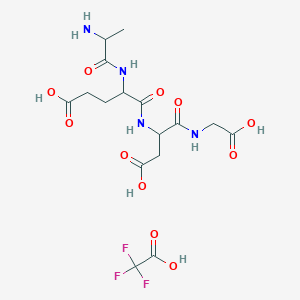

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H86N12O21.C2HF3O2/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5;3-2(4,5)1(6)7/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-;/m0./s1 |

InChI-Schlüssel |

LFLOYCHBNWJNKH-VKBDHGEDSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)